molecular formula C12H16F2N2O3 B1415855 Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate CAS No. 2231676-94-9

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

Cat. No. B1415855
CAS RN: 2231676-94-9
M. Wt: 274.26 g/mol
InChI Key: SVIZFDZQZOEHFR-UHFFFAOYSA-N
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Description

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a chemical compound with the CAS Number: 2231676-94-9. It has a linear formula of C12H16F2N2O3 . The compound has a molecular weight of 274.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) .

Scientific Research Applications

Agriculture: Pesticides and Herbicides

Carbamates are widely used in agriculture due to their broad spectrum of biological activity. They serve as insecticides , fungicides , nematocides , acaracides , molluscicides , and sprout inhibitors or herbicides .

Pharmaceutical Industry: Enzyme Inhibition

In the pharmaceutical industry, carbamates act as reversible inhibitors of the enzyme acetylcholinesterase , which is involved in nerve impulse regulation. They are used to treat conditions such as Alzheimer’s disease , myasthenia gravis , and glaucoma .

Medicinal Chemistry: Peptide Bond Surrogate

Carbamates are utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and ability to permeate cell membranes. They modulate inter- and intramolecular interactions with target enzymes or receptors .

Pharmaceuticals: Metabolic Stability

Cyclic carbamates are researched for pharmaceuticals because they are stable and prone to metabolic hydrolysis, making them a subject of increased research interest .

Synthetic Chemistry: CO2 Capture

The capture of CO2 by amines to form carbamates is an attractive synthetic strategy. This process can be mediated by superbases, with implications for active transfer of the carboxylate group to various substrates .

Safety and Hazards

The safety information and MSDS for this compound can be found on the product link .

Mechanism of Action

Target of Action

The primary target of Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with the CYP51 protein, likely inhibiting its function

properties

IUPAC Name

tert-butyl N-[[2-(difluoromethoxy)pyridin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O3/c1-12(2,3)19-11(17)16-7-8-5-4-6-15-9(8)18-10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZFDZQZOEHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((2-(difluoromethoxy)pyridin-3-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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